SM-164 vs. Monovalent SM-122: 1,000-Fold Higher Apoptotic Potency Driven by XIAP Antagonism
In a direct comparative study, the bivalent Smac mimetic SM-164 demonstrated 1,000-fold greater potency than its monovalent counterpart SM-122 in inducing apoptosis in tumor cells [1]. While SM-122 was only modestly less effective at inducing cIAP-1/2 degradation, it failed to robustly antagonize XIAP, the critical difference driving the potency disparity .
| Evidence Dimension | Apoptosis Induction Potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.56 nM (XIAP Ki); Induces apoptosis at nanomolar concentrations |
| Comparator Or Baseline | SM-122: Induces cIAP degradation but weak XIAP antagonism |
| Quantified Difference | SM-164 is 1,000-fold more potent than SM-122 as an inducer of apoptosis |
| Conditions | Cell-free binding assays and tumor cell line viability assays (MDA-MB-231, etc.) |
Why This Matters
This demonstrates that bivalency is not merely a structural feature but a functional requirement for high-potency apoptosis induction, making SM-164 essential for applications demanding robust XIAP neutralization.
- [1] Lu, J., et al. (2008). SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP. Cancer Research, 68(22), 9384-9393. View Source
